REACTION_CXSMILES
|
[Br:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].S(=O)(=O)(O)O.C([O-])([O-])=O.[K+].[K+].[CH3:18][C:19]([CH3:21])=O>>[CH3:18][C:19]1([CH3:21])[O:6][CH:3]([CH2:2][Br:1])[CH2:4][O:5]1 |f:2.3.4|
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
BrCC(CO)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500 milliliter round bottom flask equipped with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
drying tube
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting oil was dissolved in 150 milliliter of ether
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 150 milliliter portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The filtered ether was evaporated in vacuo and 100 milliliters of hexanes
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
resulting in two layers
|
Type
|
CUSTOM
|
Details
|
The upper layer was decanted
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(O1)CBr)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.1 g | |
YIELD: PERCENTYIELD | 53.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].S(=O)(=O)(O)O.C([O-])([O-])=O.[K+].[K+].[CH3:18][C:19]([CH3:21])=O>>[CH3:18][C:19]1([CH3:21])[O:6][CH:3]([CH2:2][Br:1])[CH2:4][O:5]1 |f:2.3.4|
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
BrCC(CO)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500 milliliter round bottom flask equipped with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
drying tube
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting oil was dissolved in 150 milliliter of ether
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 150 milliliter portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The filtered ether was evaporated in vacuo and 100 milliliters of hexanes
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
resulting in two layers
|
Type
|
CUSTOM
|
Details
|
The upper layer was decanted
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(O1)CBr)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.1 g | |
YIELD: PERCENTYIELD | 53.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].S(=O)(=O)(O)O.C([O-])([O-])=O.[K+].[K+].[CH3:18][C:19]([CH3:21])=O>>[CH3:18][C:19]1([CH3:21])[O:6][CH:3]([CH2:2][Br:1])[CH2:4][O:5]1 |f:2.3.4|
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
BrCC(CO)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500 milliliter round bottom flask equipped with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
drying tube
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting oil was dissolved in 150 milliliter of ether
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 150 milliliter portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The filtered ether was evaporated in vacuo and 100 milliliters of hexanes
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
resulting in two layers
|
Type
|
CUSTOM
|
Details
|
The upper layer was decanted
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(O1)CBr)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.1 g | |
YIELD: PERCENTYIELD | 53.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |